molecular formula C11H13BrO B1442971 1-(2-Bromophenyl)-3-methylbutan-2-one CAS No. 1183050-47-6

1-(2-Bromophenyl)-3-methylbutan-2-one

Cat. No.: B1442971
CAS No.: 1183050-47-6
M. Wt: 241.12 g/mol
InChI Key: IJRSZQIHTBURHH-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methylbutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-methylbutan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the ketone group. One common method involves the bromination of 2-phenylbutan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

1-(2-Bromophenyl)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Bromophenyl)-3-methylbutan-2-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-methylbutan-2-one: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.

    1-(2-Fluorophenyl)-3-methylbutan-2-one: Similar structure but with a fluorine atom. Fluorine’s smaller size and higher electronegativity can lead to different chemical behavior.

    1-(2-Iodophenyl)-3-methylbutan-2-one: Similar structure but with an iodine atom. Iodine’s larger size and lower electronegativity can influence its reactivity and interactions.

Properties

IUPAC Name

1-(2-bromophenyl)-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRSZQIHTBURHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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